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Introduction and Chemical Overview

Cobimetinib (GDC-0973, XL.518) is a potent and selective oral inhibitor of MEK1/2, key components of the
mitogen-activated protein kinase (MAPK) signaling pathway. This cascade regulates crucial cellular
processes including proliferation, differentiation, survival, and angiogenesis. Therapeutically, cobimetinib is
used in combination with vemurafenib for treating unresectable or metastatic melanoma with BRAF V600
mutations. Understanding its pharmacokinetic (PK) profile is essential for optimizing clinical use and

managing drug interactions.

Absorption and Basic Pharmacokinetic Parameters

Cobimetinib demonstrates favorable oral absorption characteristics with predictable, dose-proportional

kinetics.

Table 1: Key Pharmacokinetic Parameters of Cobimetinib
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Parameter

Value

Notes | Conditions

Absolute Bioavailability (F)

Fraction Absorbed (Fa)

Time to Cmax (Tmax)

Dose Proportionality

Apparent Clearance (CLI/F)

Central Volume of Distribution
(V2IF)

Terminal Half-life (t1/2)

Protein Binding

46.2%

88% (0.88)

1-3 hours

Linear

322 L/day

511 L

~2.2 days (50

hours)

95%

Healthy subjects [1]

Estimated from mass balance study

[2]

Post oral administration [3]

Range 3.5-100 mg [4] [1]

Inter-individual variability: 58% [4]

Inter-individual variability: 49% [4]

Supports once-daily dosing [4] [1]

In vitro, concentration-independent [3]

The significant difference between the high fraction absorbed (Fa = 0.88) and the moderate absolute

bioavailability (F = 0.46) indicates substantial first-pass metabolism. This was confirmed in a human mass

balance study, which identified intestinal metabolism as a major contributor to this first-pass effect [2].

Distribution Characteristics

Cobimetinib has a large volume of distribution (511 L), indicating extensive tissue penetration beyond

plasma. The drug is highly bound to plasma proteins (95%), which remains consistent across concentration

ranges. The unbound fraction is therefore approximately 5%, which is pharmacologically relevant as only

unbound drug can interact with its target. Population PK analyses demonstrated that body weight influences

the volume of distribution, though the effect is not clinically significant enough to require dose adjustment

[4].

Metabolism and Biotransformation Pathways
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Cobimetinib undergoes extensive hepatic and intestinal metabolism, with CYP3A4 as the primary enzyme

responsible for oxidative metabolism [2].

Cobimetinib

Oxidation |Glucuronidation \ Hydrolysis + Glycine Conjugation

CYP3A4 UGT2B7

@ Other_Metabolites

Click to download full resolution via product page

Cobimetinib metabolic pathway showing primary routes. The metabolic profile reveals M16 (glycine
conjugate of hydrolyzed cobimetinib) and unchanged cobimetinib as the major circulating species in
plasma, accounting for 18.3% and 20.5% of drug-related material, respectively. Other metabolites each
represent less than 10% of circulating material [2]. In vitro phenotyping confirmed CYP3A4 as the
predominant cytochrome P450 enzyme responsible for cobimetinib oxidation, with additional contributions

from UGT2B7-mediated glucuronidation [2] [3].

Excretion and Mass Balance

A human radiolabeled study provided complete characterization of cobimetinib excretion pathways, with

total radioactivity recovery of 94.3% (£1.6%) of the administered dose [2].
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Table 2: Excretion and Mass Balance of [14C]Cobimetinib in
Humans

Parameter Urine Feces Total

Total Radioactivity Recovery 17.8% (£2.5%)  76.5% (x2.3%) 94.3% (+1.6%)
Unchanged Cobimetinib 1.6% of dose 6.6% of dose 8.2% of dose
Metabolites 16.2% of dose 69.9% of dose 86.1% of dose
Primary Metabolite in Excreta M16 Multiple oxidative metabolites -

The data indicate that cobimetinib is primarily eliminated via hepatic metabolism with biliary excretion,
with renal clearance playing a minor role. This extensive metabolism is evidenced by the small percentage of

unchanged drug recovered in excreta (8.2% total) compared to the extensive metabolite profile [2] [1].

Experimental Methodologies

Human Mass Balance Study Design

The definitive human ADME study followed a clinical trial protocol with specific methodological details.
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Single 20 mg (200 pCi) oral dose

Sample_Collection

Plasma, urine, feces collected up to 408h

Analysis

LC-MS/MS, radiochemical detection
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Experimental workflow for human mass balance study.

e Subjects: Six healthy male volunteers [2] [1]

e Dose: Single oral dose of 20 mg cobimetinib containing 200 uCi of [14C]cobimetinib, with
radiolabel evenly distributed in the fluoro-iodoaniline ring [1]

e Sample Collection: Serial blood samples collected up to 408 hours post-dose, with complete urine
and feces collection [2]

¢ Analytical Methods: Total cobimetinib concentrations measured using LC-MS/MS; metabolite
profiling performed using radiochemical detection; protein binding assessed using rapid equilibrium
dialysis [3] [1]

¢ Safety Monitoring: Subjects confined initially with outpatient follow-up for 25 days [3]
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In Vitro Metabolism Phenotyping

e Systems Used: Human liver microsomes, recombinant CYP enzymes, human hepatocytes [2]

e Chemical Inhibitors: Selective CYP3A4 inhibitor (CYP3cide) and broad CYP inhibitor (1-
aminobenzotriazole) used to confirm enzymatic contributions [1]

¢ Analytical Methods: LC-MS/MS for metabolite identification and quantification [2]

Special Populations and Dosing Implications

Hepatic Impairment

A dedicated study evaluated cobimetinib pharmacokinetics in subjects with hepatic impairment classified by

Child-Pugh criteria [3]:

¢ Mild and Moderate Impairment: No clinically significant changes in total cobimetinib exposure

e Severe Impairment: 30% lower total AUCO- but approximately 2-fold higher unbound AUCO-co,
attributed to reduced plasma protein binding in these patients

¢ Dosing Recommendation: No dose adjustment required for any degree of hepatic impairment

Other Populations

Population PK analysis across 487 patients with solid tumors found no clinically significant effects on
cobimetinib exposure based on age, sex, renal function, race, cancer type, or co-administration with
vemurafenib [4]. While age and body weight showed statistical significance in the model, the impact on
steady-state exposure was limited (<25% change), supporting a fixed dose without need for

individualization.

Clinical Implications and Conclusion

The extensive metabolism and significant intestinal first-pass effect of cobimetinib have important clinical
implications. The major role of CYP3A4 in cobimetinib metabolism suggests potential drug-drug
interactions with strong CYP3A4 inducers or inhibitors, though formal clinical recommendations require

reference to current prescribing information. The lack of need for dose adjustments in hepatic impairment or
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other patient subgroups simplifies clinical use. The understanding of cobimetinib's ADME properties,
particularly the significant intestinal metabolism, provides a scientific basis for its clinical pharmacology and

informs appropriate use in combination therapy for metastatic melanoma.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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